molecular formula C21H27NO3 B12811331 Benapryzine CAS No. 22487-42-9

Benapryzine

Cat. No.: B12811331
CAS No.: 22487-42-9
M. Wt: 341.4 g/mol
InChI Key: PYPJRLVCFAVWFR-UHFFFAOYSA-N
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Description

Benapryzine is a dialkylaminoethanol ester of diphenylacetic acid. It is a muscarinic cholinoceptor antagonist with negligible peripheral effects. This compound has been studied for its potential use in treating Parkinson’s disease due to its central anticholinergic activity .

Preparation Methods

Benapryzine can be synthesized through a reaction involving methyl α,α-diphenylglycollate and 2-ethylpropylaminoethanol. The reaction is carried out in light petroleum with sodium methoxide as a catalyst. The methanol that separates during the reaction is removed, and the reaction mixture is washed with water and extracted with hydrochloric acid. The final product is obtained by making the solution alkaline and extracting the liberated base into ether .

Chemical Reactions Analysis

Benapryzine undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and ether. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Benapryzine exerts its effects by antagonizing muscarinic cholinoceptors, which are involved in the transmission of nerve impulses in the parasympathetic nervous system. By blocking these receptors, this compound reduces the activity of acetylcholine, a neurotransmitter that plays a key role in muscle contraction and other physiological processes .

Comparison with Similar Compounds

Benapryzine is similar to other anticholinergic drugs such as benzhexol and procaine. it has unique properties that make it particularly effective in treating Parkinson’s disease. Unlike benzhexol, this compound has negligible peripheral effects, making it a safer option for patients .

Similar Compounds

  • Benzhexol
  • Procaine
  • Atropine

This compound’s unique ability to reduce central cholinergic activity without significant peripheral effects sets it apart from these similar compounds .

Properties

CAS No.

22487-42-9

Molecular Formula

C21H27NO3

Molecular Weight

341.4 g/mol

IUPAC Name

2-[ethyl(propyl)amino]ethyl 2-hydroxy-2,2-diphenylacetate

InChI

InChI=1S/C21H27NO3/c1-3-15-22(4-2)16-17-25-20(23)21(24,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,24H,3-4,15-17H2,1-2H3

InChI Key

PYPJRLVCFAVWFR-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

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